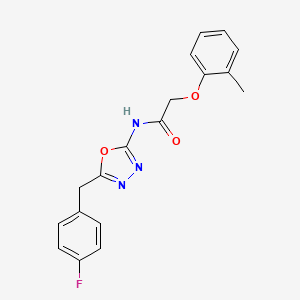

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-12-4-2-3-5-15(12)24-11-16(23)20-18-22-21-17(25-18)10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARLWFFFAZSQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on current research findings, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring linked to an o-tolyloxy acetamide moiety and a 4-fluorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 325.3 g/mol. The presence of the fluorine atom enhances its lipophilicity and bioavailability, potentially increasing its efficacy as a therapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds in the oxadiazole family often exhibit inhibitory effects on enzymes involved in disease processes. Preliminary studies suggest that this compound may inhibit specific enzymes that play critical roles in cancer progression and microbial resistance .

- Receptor Binding : It has been shown to interact with receptors associated with neurotransmission and cell signaling pathways. This may contribute to its potential antidepressant activity through modulation of serotonin receptors .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Similar oxadiazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

Anticancer Properties

Research indicates that compounds with oxadiazole structures possess anticancer activity. For instance, derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted that similar compounds exhibited IC50 values below 10 µM against certain cancer types .

Antidepressant Effects

In vivo studies utilizing the forced swimming test (FST) model have indicated potential antidepressant effects for oxadiazole derivatives. One compound demonstrated a significant decrease in immobility duration comparable to fluoxetine, suggesting that this compound could also possess similar properties .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains 1,3,4-oxadiazole ring and fluorobenzyl group | Antimicrobial, Anticancer |

| N-(4-fluorobenzyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Pyridine substituent | Antimicrobial |

| 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amines | Thiourea derivatives | Anticancer |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of compounds related to this compound:

- Anticancer Study : A study involving structurally similar oxadiazoles found that certain derivatives exhibited potent telomerase inhibition with IC50 values lower than 1 µM. This suggests a promising pathway for developing new anticancer agents based on this scaffold .

- Antidepressant Activity : In another investigation using the FST model, selected compounds showed significant antidepressant-like effects comparable to established medications like fluoxetine. The study emphasized the importance of structural modifications in enhancing pharmacological efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring linked to an o-tolyloxy acetamide moiety and a 4-fluorobenzyl substituent. The presence of the fluorine atom enhances its biological activity and solubility properties. The synthesis typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions followed by the introduction of the acetamide group.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer activities. For instance, derivatives similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide have shown effective inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 5b | LN229 | Significant |

| 5d | OVCAR-8 | 85.26 |

| 5m | NCI-H40 | 75.99 |

These studies demonstrate that compounds with similar structural features can induce apoptosis in cancer cells by damaging their DNA .

Antidiabetic Activity

In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives exhibit notable anti-diabetic properties by significantly lowering glucose levels . This suggests potential for further exploration in diabetes management.

Antimicrobial Activity

Compounds containing the oxadiazole structure have also been evaluated for their antimicrobial efficacy. Studies show that they possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar oxadiazole derivatives:

- Anticancer Studies : A study demonstrated that specific oxadiazole derivatives showed significant cytotoxicity against glioblastoma cell lines through mechanisms involving apoptosis .

- Antidiabetic Studies : Research involving genetically modified models indicated improved glucose regulation with certain oxadiazole compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves cyclization of hydrazide precursors or coupling reactions between oxadiazole intermediates and acetamide derivatives. For example, hydrazides can react with carbonyl compounds under reflux conditions (e.g., in ethanol or DMF) to form the oxadiazole core. Optimization includes:

- Temperature control : Higher yields are achieved at 80–100°C for cyclization .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .

- Catalysts : Sodium hydride or triethylamine accelerates coupling reactions .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks should researchers analyze?

- Answer : Use 1H/13C NMR to identify protons and carbons in the oxadiazole ring (e.g., oxadiazole C=O at ~165 ppm in 13C NMR) and the fluorobenzyl group (aromatic protons at δ 7.2–7.5 ppm). FTIR confirms amide C=O stretches (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 383.12 for C₁₉H₁₆FN₃O₃) .

Q. What preliminary biological assays are recommended to screen for activity?

- Answer :

- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparison to celecoxib) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ <100 µM indicates selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

- SAR analysis : Compare analogues (e.g., 4-fluorobenzyl vs. benzyl groups) to isolate substituent impacts .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorinated derivatives show enhanced antimicrobial activity) .

Q. What computational methods are suitable for predicting binding interactions and stability?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (binding energy <−7 kcal/mol suggests strong affinity) .

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV indicates stability) and electrostatic potential (MESP) maps to predict reactive sites .

- MD simulations : Assess conformational stability in aqueous environments (RMSD <2 Å over 50 ns) .

Q. How can synthetic yields be improved without compromising purity?

- Answer :

- Flow chemistry : Continuous reactors reduce side reactions (yield increases by 15–20% vs. batch methods) .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >90% purity .

- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.